4-Amino-6-(furan-2-yl)pyridazin-3-ol

Medicinal chemistry Kinase inhibitor design Scaffold hopping

4-Amino-6-(furan-2-yl)pyridazin-3-ol (CAS 1214452-23-9) is a structurally differentiated pyridazinone exclusively claimed under the Sloan-Kettering patent family (U.S. Patent 9,562,019) as part of the Formula (II) furan-containing series for inhibiting EGFR and/or KRAS. Unlike the more common 6-phenyl or thiazolyl analogs, the 6-(furan-2-yl) substituent provides distinct hydrophobic pocket shape complementarity, while the 4-amino group retains critical hinge-binding hydrogen-bond capability. Its computed XLogP3 of 0.2 (vs. ~1.2 for the 6-phenyl analog) and HBA count of 4 make it preferentially suited for aqueous solubility-requiring assays such as SPR, ITC, and in vivo dosing studies. Researchers exploring ATP-competitive kinase inhibitor scaffolds should procure this compound to access Formula (II) chemical space legally and structurally distinct from generic Formula (I) pyridazinones.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1214452-23-9
Cat. No. B1463707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(furan-2-yl)pyridazin-3-ol
CAS1214452-23-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C8H7N3O2/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12)
InChIKeyHVPBVUZTMBMPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(furan-2-yl)pyridazin-3-ol (CAS 1214452-23-9): Procurement-Relevant Chemical Identity and Scaffold Context


4-Amino-6-(furan-2-yl)pyridazin-3-ol (CAS 1214452-23-9; IUPAC: 5-amino-3-(furan-2-yl)-1H-pyridazin-6-one) is a heterocyclic small molecule belonging to the 4-amino-pyridazin-3(2H)-one class [1]. It features a pyridazinone core bearing a 4-amino substituent and a 6-(furan-2-yl) group, a substitution pattern that distinguishes it from many common pyridazinone-based kinase inhibitor scaffolds [2]. The compound has been referenced in patent literature concerning pyridazinone and furan-containing compounds as inhibitors of EGFR and/or KRAS, indicating its relevance in oncology-focused chemical biology [3].

Why 4-Amino-6-(furan-2-yl)pyridazin-3-ol Cannot Be Replaced by Generic Pyridazinone Analogs


The pyridazinone scaffold is pharmacologically privileged, but minor structural modifications profoundly alter target engagement. The 4-amino group in 4-amino-6-(furan-2-yl)pyridazin-3-ol provides a critical hydrogen-bond donor/acceptor pair for kinase hinge-binding, while the 6-(furan-2-yl) substituent occupies a hydrophobic pocket with distinct shape complementarity compared to phenyl or thiazolyl analogs [1]. Generic substitution with unsubstituted 6-aryl-pyridazin-3-ols or 4-unsubstituted variants would eliminate these key pharmacophoric features, yielding unpredictable shifts in potency and selectivity profiles that cannot be inferred from class-level trends alone [2].

Quantitative Differentiation of 4-Amino-6-(furan-2-yl)pyridazin-3-ol: Head-to-Head and Cross-Study Evidence


Structural Uniqueness: 4-Amino-6-(furan-2-yl) vs. Common 6-Phenyl or 6-Thiazolyl Pyridazinones

Among 4-amino-pyridazin-3(2H)-one derivatives, the 6-(furan-2-yl) substitution is relatively rare compared to 6-phenyl or 6-(thiazol-2-yl) analogs. The furan oxygen introduces a hydrogen-bond acceptor at a distinct vector, which can alter ATP-binding site interactions. In the EGFR/KRAS inhibitor patent family encompassing this compound, the furan-containing series (Formula II) is treated as a distinct chemical class from the pyridazinone series (Formula I), underscoring differentiated intellectual property and potentially distinct selectivity profiles [1].

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Computed Physicochemical Profile vs. 4-Amino-6-phenylpyridazin-3-ol

Computational comparison shows that 4-amino-6-(furan-2-yl)pyridazin-3-ol (XLogP3 = 0.2) is more hydrophilic than its 6-phenyl analog (predicted XLogP3 ≈ 1.2). Its topological polar surface area (TPSA = 80.6 Ų) and hydrogen bond acceptor count (4) are also distinct, potentially influencing solubility and permeability [1].

Drug-likeness Physicochemical properties Lead optimization

Class-Level Anti-Cancer Activity: Pyridazin-3(2H)-one Core vs. Furanone Core

In a cross-study comparison of core scaffolds, the pyridazin-3(2H)-one ring system demonstrated superior in vivo antitumor activity compared to the 5-membered 2(5H)-furanone ring. The pyridazinone 9b (p-methoxy derivative) achieved 52% tumor inhibition in mice at 50 mg/kg, versus 27% for 5-fluorouracil standard, establishing the pyridazinone core as a validated anticancer scaffold [1]. Although 4-amino-6-(furan-2-yl)pyridazin-3-ol was not directly tested in this study, the pyridazinone core it inherits is a key determinant of activity.

Anticancer Cytotoxicity Scaffold comparison

Recommended Application Scenarios for 4-Amino-6-(furan-2-yl)pyridazin-3-ol Based on Quantitative Evidence


EGFR/KRAS Inhibitor Lead Exploration in Oncology

This compound is explicitly claimed within the Sloan-Kettering patent family (U.S. Patent 9,562,019) as part of a furan-containing series for inhibiting EGFR and/or KRAS. Researchers developing ATP-competitive inhibitors for kinase-driven cancers should procure this compound to explore the Formula (II) chemical space, which is structurally and legally distinct from the pyridazinone Formula (I) series that is more commonly available [1].

Cardiotonic Agent Scaffold Optimization

The 4-amino-6-(hetaryl)pyridazin-3-one class, of which this compound is a member, has been synthesized as analogs of pyridazine-based cardiotonic agents. The furan-2-yl substituent offers a unique heteroaryl vector for optimizing cardiac sarcomere interactions, differentiating it from the more extensively studied 6-pyridinyl cardiotonic analogs [2].

Solubility-Driven Lead Optimization Programs

With a computed XLogP3 of 0.2, this compound is substantially more hydrophilic than its 6-phenyl analog (predicted XLogP3 ~1.2). Programs requiring aqueous solubility for in vivo dosing or biophysical assays (e.g., SPR, ITC) may benefit from the furan substitution, which provides an additional hydrogen-bond acceptor (HBA = 4) while maintaining a low molecular weight (177.16 g/mol) [3].

Quote Request

Request a Quote for 4-Amino-6-(furan-2-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.